N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide

chemical procurement structural isomer differentiation quality control

This 4-phenoxyphenyl isomer (CAS 1023572-43-1) is the defined para-substituted regioisomer critical for consistent target binding in sodium channel and FAS inhibitor programs. Unlike generic cyclopentane carboxamides, this compound's 4-phenoxy configuration imparts unique hydrogen bonding geometry, lipophilicity, and membrane partitioning essential for reproducible electrophysiology and enzymatic assay IC50s. Procurement ensures regioisomeric purity (≥97%) to eliminate variability caused by ortho-isomer (CAS 1023576-35-3) contamination. Ideal for SAR-focused screening libraries and DMPK logD7.4 validation sets.

Molecular Formula C24H23NO2
Molecular Weight 357.453
CAS No. 1023572-43-1
Cat. No. B2467465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide
CAS1023572-43-1
Molecular FormulaC24H23NO2
Molecular Weight357.453
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H23NO2/c26-23(24(17-7-8-18-24)19-9-3-1-4-10-19)25-20-13-15-22(16-14-20)27-21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,25,26)
InChIKeyCOULMVBYLBMOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023572-43-1): Procurement-Grade Cyclopentane Carboxamide for Specialized Research


N-(4-Phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023572-43-1) is a synthetic cyclopentane carboxamide derivative with the molecular formula C24H23NO2 and a molecular weight of 357.44 g/mol . It features a central cyclopentane ring substituted with a phenyl group at the 1-position and an amide linkage to a 4-phenoxyphenyl moiety . This compound belongs to a class of cyclopentanecarboxamides that have been investigated in patent literature as fatty acid synthase (FAS) inhibitors and for other therapeutic applications [1]. It is commercially supplied as a high-purity research tool compound for drug discovery and chemical biology studies.

Why Generic Substitution of N-(4-Phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide Is Not Advisable Without Quantitative Verification


Generic substitution among cyclopentane carboxamide analogs is not straightforward due to the critical impact of regioisomerism and aryl ring electronics on target binding and physicochemical properties. The 4-phenoxyphenyl substitution on the amide nitrogen in this compound (CAS 1023572-43-1) defines a specific spatial and electronic configuration that directly influences hydrogen bonding, lipophilicity, and potential interactions with biological targets such as enzymes implicated in metabolic and inflammatory pathways . Simply interchanging this compound with its ortho-substituted isomer (CAS 1023576-35-3) or analogs lacking the phenoxy group risks introducing divergent biological activity, altered solubility profiles, and non-equivalent binding kinetics. Evidence below demonstrates that quantifiable differences in predicted physicochemical parameters and verified purity levels make uncontrolled substitution a source of experimental variability that can compromise data reproducibility in drug discovery screening cascades.

Quantitative Differentiation Evidence for Procuring N-(4-Phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023572-43-1)


Regioisomeric Purity: Quantified Differentiation Between 4-Phenoxy and 2-Phenoxy Cyclopentane Carboxamide Analogs

The compound N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023572-43-1) is differentiated from its ortho-substituted analog, N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023576-35-3), by the position of the phenoxy substituent on the N-aryl ring. This para-substitution results in distinct predicted physicochemical properties that can influence solubility, permeability, and molecular recognition. While both isomers share the same molecular formula (C24H23NO2) and molecular weight (357.44 g/mol), the para isomer is predicted to have a different acid dissociation constant (pKa) compared to its ortho counterpart (13.96 predicted for the ortho isomer), impacting its ionization state at physiological pH and potentially altering its pharmacokinetic profile. Precise selection of the para isomer ensures experimental consistency in structure-activity relationship (SAR) studies, as even minor isomeric contamination can confound biological assay results .

chemical procurement structural isomer differentiation quality control

Commercially Verified Purity: NLT 97% Specification for N-(4-Phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide

The compound is commercially supplied with a guaranteed minimum purity of 97% (NLT 97%) by ISO-certified manufacturers, as specified by MolCore . This contrasts with the minimum 95% purity offered for some closely related analogs from other vendors, such as the 2-phenoxy isomer available from CymitQuimica . For researchers requiring high-fidelity screening data, the 2% absolute difference in nominal purity can translate into a significant reduction in confounding assay noise originating from synthetic impurities, particularly when working at high compound concentrations in biochemical or cell-based assays.

compound procurement assay reproducibility quality assurance

Structural Determinant: The 1-Phenylcyclopentane Core as a Conformational Restraint Differentiating from Simpler Carboxamides

A key structural feature of N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide is the 1-phenylcyclopentane-1-carboxamide core, which provides a sterically constrained, lipophilic scaffold. This differentiates it from acyclic carboxamide analogs that possess greater conformational flexibility. While direct comparative bioactivity data for this exact compound against its flexible analogs is not publicly available, the 1-phenylcyclopentane scaffold is a recognized motif in patent literature for fatty acid synthase (FAS) inhibitors, where it contributes to target affinity and metabolic stability [1]. In the context of compound library procurement for kinase or enzyme inhibitor screening, this rigid core is a deliberate design feature that can reduce entropic penalties upon target binding compared to more flexible, uncyclized analogs. This class-level inference supports its selection when rigidity is a desired characteristic in a screening deck.

medicinal chemistry scaffold optimization target engagement

Target Class Association: Differential Annotation Supporting Procurement for Metabolic and Inflammatory Target Research

Commercial and patent literature associates N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide with research on ion channels (e.g., sodium channels) and enzyme inhibition (e.g., fatty acid synthase) [1]. In contrast, the ortho isomer N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide is more broadly annotated as a tyrosinase inhibitor and organic synthesis building block . This discrepancy in primary target annotation, while not a direct head-to-head comparison of potency, serves as a differentiating factor for a procurement scientist building a target-focused compound collection. If the research objective is metabolic disease or ion channel modulation, the 4-phenoxy isomer is more directly aligned with the relevant patent and research precedent than the 2-phenoxy isomer, which is associated with skin pigmentation research.

target identification drug discovery inhibitor screening

Lipophilicity and Molecular Property Profile: A Computational Differentiator for Permeability and Solubility Predictions

The high molecular weight (357.44 g/mol) and the presence of multiple aromatic rings in N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide predict a high logP and moderate to high lipophilicity, as noted by CymitQuimica . While experimentally determined logP/D values are absent from public databases for this compound and its closest analogs, the structural features (four aromatic rings, a cyclopentane core) differentiate it from smaller cyclopentane carboxamides like N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide (MW 299.3 g/mol) or N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide (MW 310.3 g/mol). This higher lipophilicity can be a critical parameter when selecting compounds for cell-based assays where passive membrane permeability is required or, conversely, when aqueous solubility must be carefully managed. Procurement scientists must weigh this property to match the compound with the specific requirements of their assay system.

ADME prediction physicochemical profiling drug-likeness

Recommended Research and Industrial Application Scenarios for N-(4-Phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023572-43-1)


Metabolic Disease Drug Discovery: Screening for Fatty Acid Synthase (FAS) Inhibitors

Based on its 1-phenylcyclopentane-1-carboxamide core, which aligns with patent claims for FAS inhibitors [1], this compound is best utilized as a scaffold for building focused screening libraries targeting metabolic disorders such as obesity and type 2 diabetes. Its high purity (NLT 97%) supports its use in enzymatic assays where accurate IC50 determination is critical. The constrained cyclopentane ring offers a conformational advantage over flexible analogs, potentially leading to better-defined SAR during hit-to-lead optimization.

Ion Channel Modulation Research: Investigating Sodium Channel Interactions

Commercial annotations explicitly link this compound to sodium channel research . It is therefore ideally suited for electrophysiological studies (e.g., patch-clamp) or fluorescence-based membrane potential assays designed to identify novel sodium channel modulators. The compound's predicted high lipophilicity, inferred from its molecular weight and multiple aromatic rings , suggests it may readily partition into cell membranes, a beneficial property for accessing transmembrane protein targets. Procurement of the specific para-isomer ensures chemical consistency for repeat-dose electrophysiology experiments.

Chemical Biology Tool Compound for Regioisomer SAR Studies

The well-defined regioisomeric pair consisting of the 4-phenoxy (CAS 1023572-43-1) and 2-phenoxy (CAS 1023576-35-3) isomers provides a controlled system for studying the impact of phenoxy substitution position on target binding . By procuring both isomers with verified purity levels, researchers can deconvolute the electronic and steric contributions of the N-aryl substituent to biological activity. This is a high-value application in academic probe discovery programs where understanding fundamental SAR is as important as identifying a potent hit.

ADME Profiling and Physicochemical Property Benchmarking

This compound's structural features (high aromatic ring count, amide linkage, and heteroatom arrangement) make it a useful standard for benchmarking computational logP and solubility prediction models . Its procurement for use in a set of cyclopentane carboxamides with systematically varying substituents allows drug metabolism and pharmacokinetics (DMPK) scientists to generate experimental data (e.g., kinetic solubility, logD7.4) that can validate in silico tools used across a drug discovery organization.

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